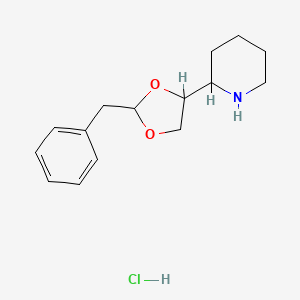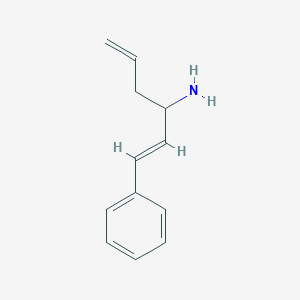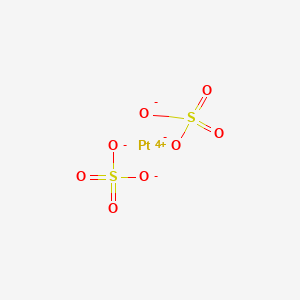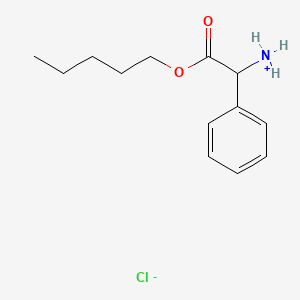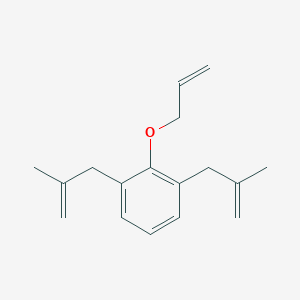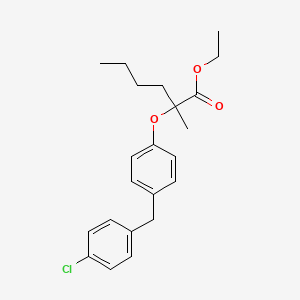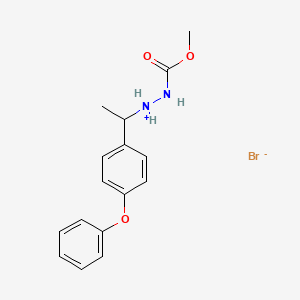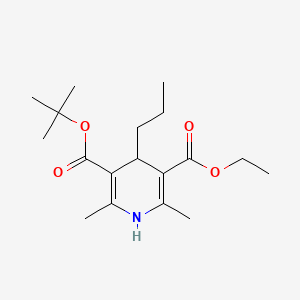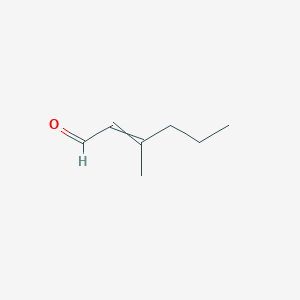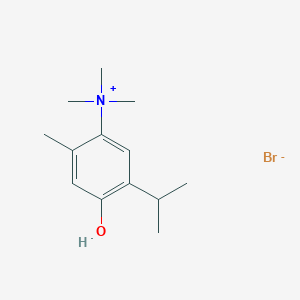
(4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide is a quaternary ammonium compound It is characterized by the presence of a hydroxyl group, an isopropyl group, and a trimethylammonium group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 4-hydroxy-5-isopropyl-o-toluidine with trimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
(4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride (NaCl) or sodium iodide (NaI).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of new quaternary ammonium salts with different halides.
科学的研究の応用
Chemistry
In chemistry, (4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide is used as a phase-transfer catalyst in various organic reactions. Its ability to facilitate the transfer of reactants between different phases makes it valuable in synthesis and catalysis.
Biology
In biological research, this compound is used as a surfactant and antimicrobial agent. Its quaternary ammonium structure allows it to disrupt microbial cell membranes, making it effective against a wide range of bacteria and fungi.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to form micelles and vesicles can enhance the solubility and bioavailability of hydrophobic drugs.
Industry
Industrially, this compound is used in the formulation of disinfectants and sanitizers. Its antimicrobial properties make it suitable for use in cleaning products and surface disinfectants.
作用機序
The mechanism of action of (4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide involves its interaction with cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell lysis. This results in the effective killing of bacteria and fungi.
類似化合物との比較
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium Bromide: Known for its surfactant properties and use in various industrial applications.
Uniqueness
(4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide is unique due to the presence of the hydroxyl and isopropyl groups, which can influence its solubility, reactivity, and interaction with biological membranes. These structural features may enhance its effectiveness as an antimicrobial agent and its utility in various applications.
特性
CAS番号 |
66967-78-0 |
|---|---|
分子式 |
C13H22BrNO |
分子量 |
288.22 g/mol |
IUPAC名 |
(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C13H21NO.BrH/c1-9(2)11-8-12(14(4,5)6)10(3)7-13(11)15;/h7-9H,1-6H3;1H |
InChIキー |
ZFJLFCUEHGRTEJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1[N+](C)(C)C)C(C)C)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


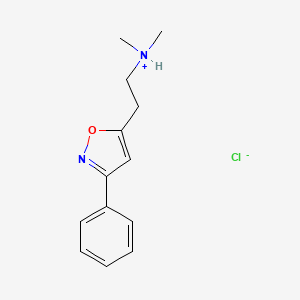
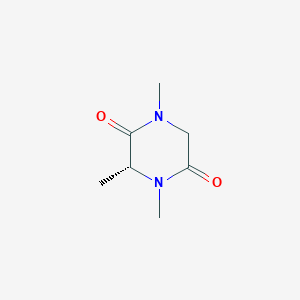
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
